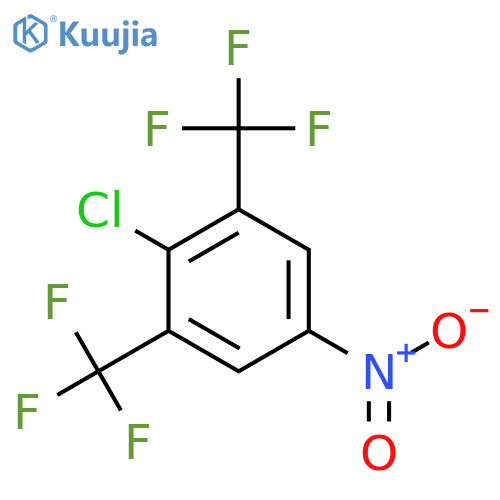Cas no 2375-97-5 (Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)-)

2375-97-5 structure
商品名:Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)-
CAS番号:2375-97-5
MF:C8H2ClF6NO2
メガワット:293.550402164459
MDL:MFCD04972678
CID:250936
PubChem ID:11300854
Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)-
- 2-chloro-5-nitro-1,3-bis(trifluoromethyl)benzene
- 3,5-Bis(trifluoroMethyl)-4-chloronitrobenzene
- 2-Chlor-5-nitro-1,3-bis-trifluormethyl-benzol
- 2-chloro-5-nitro-1,3-bis-trifluoromethyl-benzene
- PC2251
- 2-(2-(2,6-Dichlorophenoxy)ethyl)hydrazinecarboximidamide sulfate
- 2375-97-5
- DTXSID40461737
- SCHEMBL1459269
- AKOS025310313
- A816887
- 3,5-Bis(trifluoromethyl)-4-chloronitrobenzene 98%
- MFCD04972678
-
- MDL: MFCD04972678
- インチ: InChI=1S/C8H2ClF6NO2/c9-6-4(7(10,11)12)1-3(16(17)18)2-5(6)8(13,14)15/h1-2H
- InChIKey: SJPRFYFOKULKRF-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(F)(F)F)=CC([N+]([O-])=O)=CC=1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 292.96800
- どういたいしつりょう: 292.9678250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 45.8Ų
じっけんとくせい
- 密度みつど: 1.628
- ふってん: 212.6°Cat760mmHg
- フラッシュポイント: 82.4°C
- 屈折率: 1.441
- PSA: 45.82000
- LogP: 4.80900
Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)- セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:

- リスク用語:R20/21/22; R36/37/38
Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)- 税関データ
- 税関コード:2904909090
- 税関データ:
中国税関コード:
2904909090概要:
2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB146459-1 g |
3,5-Bis(trifluoromethyl)-4-chloronitrobenzene, 98%; . |
2375-97-5 | 98% | 1 g |
€215.00 | 2023-07-20 | |
| abcr | AB146459-1g |
3,5-Bis(trifluoromethyl)-4-chloronitrobenzene, 98%; . |
2375-97-5 | 98% | 1g |
€165.00 | 2025-02-20 | |
| abcr | AB146459-5g |
3,5-Bis(trifluoromethyl)-4-chloronitrobenzene, 98%; . |
2375-97-5 | 98% | 5g |
€495.00 | 2025-02-20 | |
| abcr | AB146459-5 g |
3,5-Bis(trifluoromethyl)-4-chloronitrobenzene, 98%; . |
2375-97-5 | 98% | 5 g |
€645.00 | 2023-07-20 |
Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)- 関連文献
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
2375-97-5 (Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)-) 関連製品
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2375-97-5)Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)-

清らかである:99%
はかる:5g
価格 ($):293.0